

A Technical Guide to Bis-PEG6-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Bis-PEG6-acid*

Cat. No.: *B606181*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinking reagent widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure features a hexaethylene glycol (PEG6) spacer flanked by a carboxylic acid group at each terminus. This configuration imparts hydrophilicity, enhancing the solubility and reducing the immunogenicity of conjugated molecules, while the terminal carboxyl groups provide reactive handles for covalent attachment to primary amines. This guide provides an in-depth overview of the technical specifications, key applications, and detailed experimental protocols for the effective use of **Bis-PEG6-acid**.

Core Properties and Specifications

The consistent quality and defined structure of **Bis-PEG6-acid** are critical for reproducible experimental outcomes. The key specifications are summarized below.

Property	Value	Source(s)
CAS Number	119189-70-7	[1] [2] [3]
Molecular Formula	C ₁₆ H ₃₀ O ₁₀	[1] [2]
Molecular Weight	382.40 g/mol	
Appearance	Solid	
Purity	Typically ≥95% to >98%	
Solubility	Soluble in water and many organic solvents	
Functional Groups	Two terminal carboxylic acids	

Key Applications in Research and Drug Development

The primary utility of **Bis-PEG6-acid** lies in its ability to act as a hydrophilic spacer and crosslinker. The terminal carboxylic acids can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This process, known as PEGylation, is a cornerstone of modern biopharmaceutical development.

Antibody-Drug Conjugates (ADCs): **Bis-PEG6-acid** can be used as a component of the linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

Protein and Peptide Modification: PEGylation with **Bis-PEG6-acid** can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins and peptides.

Nanoparticle Functionalization: The surface of nanoparticles can be modified with **Bis-PEG6-acid** to enhance their biocompatibility, reduce non-specific protein adsorption, and provide anchor points for the attachment of targeting ligands.

Experimental Protocols

The following protocols provide a detailed methodology for the activation of **Bis-PEG6-acid** and its conjugation to amine-containing molecules.

Protocol 1: EDC/NHS-Mediated Activation of Bis-PEG6-acid (Aqueous Method)

This protocol describes the activation of the carboxylic acid groups of **Bis-PEG6-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an aqueous environment, followed by conjugation to a protein.

Materials:

- **Bis-PEG6-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Amine-containing protein (e.g., antibody, enzyme)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate **Bis-PEG6-acid**, EDC, and NHS/Sulfo-NHS to room temperature before use.
 - Prepare a stock solution of **Bis-PEG6-acid** in the Activation Buffer.
 - Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

- Prepare a solution of the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Activation of **Bis-PEG6-acid**:
 - In a reaction tube, combine the **Bis-PEG6-acid** solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS.
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a semi-stable NHS ester.
- Conjugation to the Protein:
 - Immediately add the activated **Bis-PEG6-acid** solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point, though this should be optimized for the specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification are crucial for ensuring the quality and consistency of the final product.

Materials:

- SDS-PAGE system (gels, running buffer, loading buffer)

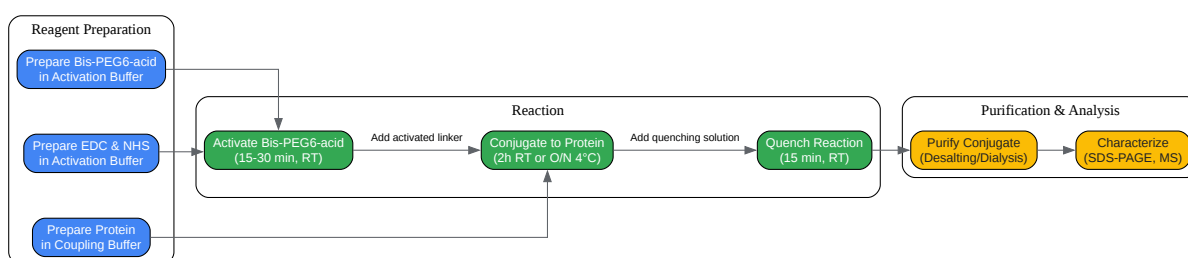
- Protein stain (e.g., Coomassie Brilliant Blue)
- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

- SDS-PAGE Analysis:
 - Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
 - A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, causing it to migrate slower than the un-PEGylated protein.
- Mass Spectrometry:
 - Analyze the purified conjugate by mass spectrometry to confirm the covalent attachment of the **Bis-PEG6-acid** linker and to determine the degree of PEGylation (i.e., the number of PEG linkers attached to each protein molecule).

Visualizations

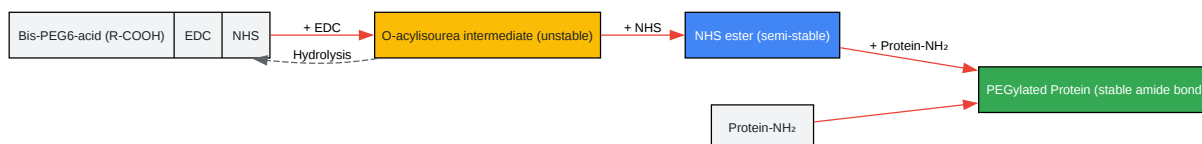
Experimental Workflow for Protein PEGylation



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Caption: Workflow for the PEGylation of a protein using **Bis-PEG6-acid**.

EDC/NHS-Mediated Amide Bond Formation



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References

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